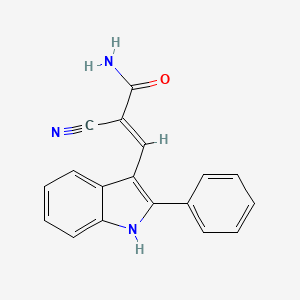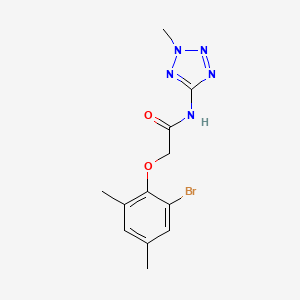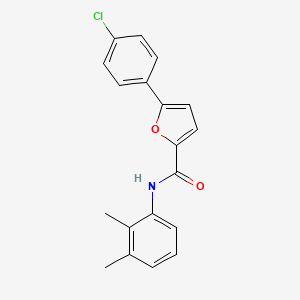
4-(1-pyrrolidinylmethyl)pyridine
Overview
Description
4-(1-pyrrolidinylmethyl)pyridine, also known as nornicotine, is a naturally occurring alkaloid found in tobacco plants. It is structurally similar to nicotine and has been the subject of scientific research due to its potential therapeutic properties. In
Scientific Research Applications
Functionalization of Pyridines
Pyridines, including derivatives like 4-(1-pyrrolidinylmethyl)pyridine, are extensively used across chemical sciences, notably in pharmaceuticals, ligands for metal complexes, and battery technologies. A key strategy in their utility involves the direct functionalization of pyridine C–H bonds. Heterocyclic phosphonium salts derived from pyridines, including 4-(1-pyrrolidinylmethyl)pyridine, facilitate multiple bond-forming processes to create diverse pyridine derivatives, useful in various pharmaceutical applications (Dolewski, Hilton, & McNally, 2017).
Catalyst Systems in Alcohol Oxidation
4-(1-pyrrolidinylmethyl)pyridine-based catalyst systems, such as Pd(OAc)(2)/pyridine, have been efficient in the oxidation of alcohols using molecular oxygen. This process involves a delicate balance where pyridine promotes the oxidation of palladium(0) but inhibits the oxidation of alcohol by palladium(II), offering insights into the development of more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
Polymer Applications
New diamine containing a pyridine heterocyclic group, similar to 4-(1-pyrrolidinylmethyl)pyridine, has been used to create poly(pyridine−imide) with significant thermal stability and high dielectric constant. Such polymers exhibit flexibility and toughness, with potential applications in fields requiring materials with these properties (Liaw, Wang, & Chang, 2007).
Sensing Applications
In the realm of sensing technologies, poly(4-vinyl pyridine) swollen in liquid pyridine, similar to 4-(1-pyrrolidinylmethyl)pyridine, has shown sensitivity to a range of wavelengths, from ultraviolet to infrared. Such materials, especially when modified with other compounds, have shown potential in applications like organic photovoltaic cells and as thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).
Ligand Synthesis
4-(1-pyrrolidinylmethyl)pyridine derivatives have been explored for the synthesis of novel ligands. These ligands, due to their unique structures, have found applications in various fields including coordination chemistry and catalysis. For example, the synthesis of 4-functionalized terdendate pyridine-based ligands shows the versatility of these compounds in forming complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXKSASPJFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)



![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)


![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)